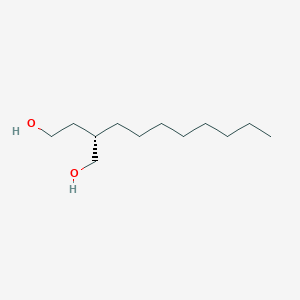

(2S)-2-Octylbutane-1,4-diol

Description

(2S)-2-Octylbutane-1,4-diol is a chiral diol characterized by a stereogenic center at the C2 position (S-configuration) and a long hydrophobic octyl (C8H17) substituent. Its molecular formula is C12H26O2, with a molecular weight of 202.3 g/mol. The compound’s structure combines a butane-1,4-diol backbone (HO-CH2-CH2-CH2-CH2-OH) with an octyl group replacing one hydrogen on the second carbon, resulting in the formula HO-CH2-C(octyl)-CH2-CH2-OH.

Properties

CAS No. |

827628-89-7 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

(2S)-2-octylbutane-1,4-diol |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-12(11-14)9-10-13/h12-14H,2-11H2,1H3/t12-/m0/s1 |

InChI Key |

TYBKGVWQUWPGQF-LBPRGKRZSA-N |

Isomeric SMILES |

CCCCCCCC[C@@H](CCO)CO |

Canonical SMILES |

CCCCCCCCC(CCO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Octylbutane-1,4-diol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding diketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Octylbutane-1,4-diol may involve the catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Octylbutane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the hydroxyl groups can lead to the formation of alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Scientific Research Applications

(2S)-2-Octylbutane-1,4-diol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Octylbutane-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of bioactive metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between (2S)-2-Octylbutane-1,4-diol and related diols:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Stereochemistry | Key Functional Groups |

|---|---|---|---|---|---|

| (2S)-2-Octylbutane-1,4-diol | C12H26O2 | 202.3 | Octyl (C8H17) | 2S | Diol (-OH) |

| 2-Propylbutane-1,4-diol | C7H16O2 | 132.2 | Propyl (C3H7) | Not specified | Diol (-OH) |

| (2S,3S)-2,3-Diaminobutane-1,4-diol | C4H12N2O2 | 136.15 | Amino (-NH2) | 2S,3S | Diol (-OH), Amine (-NH2) |

Key Observations:

- Alkyl Chain Length : The octyl group in (2S)-2-Octylbutane-1,4-diol significantly increases hydrophobicity compared to the shorter propyl chain in 2-Propylbutane-1,4-diol .

- Functional Groups: The diaminodiol variant contains amino groups, enabling participation in reactions such as Schiff base formation, unlike the purely hydroxyl-functionalized diols .

- Stereochemistry: The 2S configuration in (2S)-2-Octylbutane-1,4-diol introduces chirality, which is critical for asymmetric synthesis, while the diaminodiol’s 2S,3S configuration enhances its utility as a chiral auxiliary .

Physical and Chemical Properties

Solubility and Hydrophobicity

- (2S)-2-Octylbutane-1,4-diol: The long octyl chain reduces water solubility, making it more compatible with nonpolar solvents. This property is advantageous in surfactant applications.

- 2-Propylbutane-1,4-diol : Shorter alkyl chain improves water solubility, favoring use in aqueous-phase polymer synthesis .

- (2S,3S)-2,3-Diaminobutane-1,4-diol: Amino groups enhance polarity, increasing solubility in polar solvents like ethanol or methanol .

Boiling/Melting Points

- Longer alkyl chains (e.g., octyl) elevate boiling points due to increased van der Waals interactions. For example, (2S)-2-Octylbutane-1,4-diol likely has a higher boiling point (>250°C) than 2-Propylbutane-1,4-diol (~200°C) .

Reactivity Notes:

- The octyl group in (2S)-2-Octylbutane-1,4-diol facilitates micelle formation, making it suitable for detergent formulations.

- The diaminodiol’s amino groups enable metal coordination, useful in catalysis or drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.